![molecular formula C13H20N2O3S B4970043 N~1~,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4970043.png)
N~1~,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
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Description
"N1,N2-diethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide" is a chemical compound that belongs to the sulfonamide family. Sulfonamides are a group of compounds known for their diverse chemical properties and applications, ranging from medicinal chemistry to material science. The introduction of sulfonamide groups into molecules can significantly alter their physical, chemical, and biological properties.
Synthesis Analysis
The synthesis of sulfonamide compounds involves several key steps, including the functionalization of the amine group and the subsequent introduction of the sulfonyl group. For compounds similar to N1,N2-diethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide, methods often involve reactions with sulfonyl chlorides or direct sulfonation of amines. The choice of reagents, solvents, and reaction conditions can greatly influence the yield and purity of the final product (Ma et al., 2008).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonyl group attached to an amine. This configuration imparts a unique geometry and electronic distribution within the molecule, influencing its reactivity and interaction with biological targets. X-ray crystallography and NMR spectroscopy are common techniques used to determine the precise structure and confirm the identity of such compounds (Sarojini et al., 2013).
Chemical Reactions and Properties
Sulfonamides like N1,N2-diethyl-N2-[(4-methylphenyl)sulfonyl]glycinamide can undergo a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions. Their reactivity is influenced by the electronic effects of the sulfonyl group, which can act as an electron-withdrawing group, stabilizing negative charge buildup during reactions (Fernández et al., 2014).
Physical Properties Analysis
The physical properties of sulfonamide compounds, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are determined by the molecular structure, the presence of functional groups, and intermolecular forces. For example, the introduction of the sulfonyl group can enhance solubility in polar solvents, making these compounds suitable for pharmaceutical applications (Carballo et al., 2013).
Chemical Properties Analysis
The chemical properties of sulfonamides, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are critical for their function and application. The sulfonamide group is typically a weakly acidic functional group, with the ability to form hydrogen bonds, which can be exploited in drug design and material science applications (Li & Zhao, 2006).
Safety and Hazards
properties
IUPAC Name |
N-ethyl-2-[ethyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-14-13(16)10-15(5-2)19(17,18)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJLPDJWEVYELI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN(CC)S(=O)(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N~2~-diethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide |
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